Low Nanomolar p38α/β Potency: A 7- to 15-Fold Improvement Over BIRB 796
Ralimetinib demonstrates significantly higher potency against p38α and p38β compared to the widely used pan-p38 inhibitor BIRB 796 (Doramapimod). In cell-free assays, Ralimetinib inhibits p38α with an IC50 of 5.3 nM and p38β with an IC50 of 3.2 nM . In contrast, BIRB 796 exhibits IC50 values of 38 nM for p38α and 65 nM for p38β . This represents an approximate 7-fold improvement in potency for p38α and a 20-fold improvement for p38β.
| Evidence Dimension | p38α and p38β IC50 (nM) |
|---|---|
| Target Compound Data | p38α IC50 = 5.3 nM; p38β IC50 = 3.2 nM |
| Comparator Or Baseline | BIRB 796 (Doramapimod): p38α IC50 = 38 nM; p38β IC50 = 65 nM |
| Quantified Difference | p38α: 7.2-fold more potent; p38β: 20.3-fold more potent |
| Conditions | Cell-free biochemical assay; ATP-competitive binding |
Why This Matters
Higher potency enables lower dosing in cellular and in vivo models, potentially reducing off-target effects and cost per experiment.
